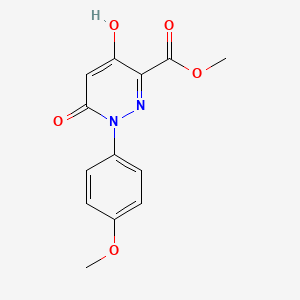
Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C13H12N2O5 and its molecular weight is 276.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 121582-61-4) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
This compound has the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₅ |
| Melting Point | 184–186 °C |
| CAS Number | 121582-61-4 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been proposed in literature, focusing on optimizing yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its effects on HeLa (cervical cancer) and C6 (glioma) cell lines. The results indicated significant antiproliferative activity, suggesting that this compound may induce cell cycle arrest and apoptosis in these cancer cells. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation markers .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been tested for antimicrobial activity against various microorganisms. The results showed that it exhibited remarkable activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent. The specific mechanisms of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Case Study 1: Anticancer Evaluation
A detailed study involving this compound was conducted to assess its efficacy against HeLa cells. The study utilized the BrdU proliferation ELISA assay to measure cell viability and proliferation rates. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Antimicrobial Testing
Another research project focused on evaluating the antimicrobial properties of this compound. It was tested against several strains of bacteria using standard agar diffusion methods. The results indicated strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors.
- Cell Cycle Arrest : It inhibits key cyclins and cyclin-dependent kinases (CDKs), preventing cancer cells from progressing through the cell cycle.
- Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or function is hypothesized as a mechanism for its antimicrobial effects.
Propiedades
IUPAC Name |
methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-19-9-5-3-8(4-6-9)15-11(17)7-10(16)12(14-15)13(18)20-2/h3-7,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWGPJZRWLHPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715883 |
Source


|
| Record name | Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121582-61-4 |
Source


|
| Record name | Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














